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Cat. No.: B15581881 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended to serve as an in-depth technical guide on the solubility

and stability of RK-9123016. However, a comprehensive search of publicly available scientific

literature and databases has revealed limited specific quantitative data for RK-9123016. To

fulfill the structural and content requirements of this guide, the sections on detailed solubility

and stability data, along with their corresponding experimental protocols, have been compiled

using Imatinib as a well-characterized model compound. This approach provides a practical

template for the type of data and methodologies that would be essential for a complete profile

of RK-9123016, once such data becomes available.

Introduction to RK-9123016
RK-9123016 (CAS No. 955900-27-3) is a potent and selective small molecule inhibitor of

SIRT2 (Sirtuin 2), a member of the class III histone deacetylase (HDAC) family.[1][2][3] In vitro

studies have demonstrated that RK-9123016 inhibits the enzymatic activity of SIRT2 with an

IC₅₀ value of approximately 0.18 µM.[1][2] It exhibits high selectivity for SIRT2, showing no

significant inhibition of other human sirtuins, such as SIRT1 and SIRT3, at concentrations up to

100 µM.[1][2]

The mechanism of action of RK-9123016 involves the inhibition of SIRT2's deacetylase activity,

leading to an increase in the acetylation of its substrates. One key substrate is the eukaryotic

translation initiation factor 5A (eIF5A).[1] Research has shown that RK-9123016 can reduce

the viability of human breast cancer cells (MCF-7) in a concentration-dependent manner, an
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effect that is accompanied by a decrease in the expression of the oncoprotein c-Myc.[1] This

suggests that SIRT2 is a promising target for cancer therapy, and RK-9123016 serves as a

valuable chemical probe for studying its biological functions.[4]

Solubility Data (Exemplified with Imatinib)
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability and formulation development. The following tables summarize the solubility of

Imatinib Mesylate in various solvents.

Aqueous Solubility
Solvent/Condition Solubility (mg/mL) pH Dependence

Water (pH < 5.5) Very Soluble
High solubility in acidic

conditions.[5]

0.1 N HCl (pH 1.2) ~756.4
Solubility decreases as pH

increases.[6]

Phosphate Buffer (pH 5.0) ~221.8 -

PBS (pH 7.2) ~2.0 - 64.3
Significantly lower solubility at

neutral pH.[6][7]

Water ~200
May refer to specific salt forms

or buffered conditions.[5][8]

Organic Solvent Solubility
Solvent Solubility (mg/mL) Notes

Dimethyl Sulfoxide (DMSO) ~14 - 100

Common solvent for high-

concentration stock solutions.

[5][7][8][9]

Dimethyl Formamide (DMF) ~10 -

Methanol Soluble -

Ethanol ~0.2 Poorly soluble.[7]
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Stability Data (Exemplified with Imatinib)
Stability studies are essential to determine the shelf-life and storage conditions of a drug

substance. The data below is derived from forced degradation studies on Imatinib.

Storage and Degradation Profile
Condition Stability Observations

Solid State

Crystalline Solid (-20°C) ≥ 2-4 years
Stable when stored as a solid.

[5][7]

In Solution

DMSO Solution (-20°C) ~3 months
Aliquoting is recommended to

avoid freeze-thaw cycles.[5][8]

Aqueous Solution (pH 7.2) < 1 day
Not recommended for storage.

[7]

Forced Degradation

Acidic Hydrolysis (e.g., 0.1 M

HCl)
Degradation occurs

Subject to degradation under

acidic conditions.[5]

Basic Hydrolysis (e.g., 0.1 M

NaOH)
Degradation occurs

Subject to degradation under

basic conditions.[5]

Oxidation (e.g., H₂O₂) Degradation occurs
Susceptible to oxidative

degradation.[5]

Thermal Degradation Degradation occurs

Both solid and solution forms

are sensitive to high

temperatures.[5]

Photodegradation Degradation occurs
Sensitive to light exposure as

per ICH guidelines.[5]

Experimental Protocols
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Detailed methodologies are crucial for the reproducibility of experimental results. The following

are standard protocols for determining solubility and stability.

Equilibrium Solubility Determination (Shake-Flask
Method)

Preparation: An excess amount of the compound (e.g., Imatinib Mesylate) is added to a

known volume of the desired solvent (e.g., water, PBS pH 7.2, DMSO) in a sealed vial.[10]

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or

37°C) for a specified period (typically 24-48 hours) to ensure equilibrium is reached.[5]

Separation: The resulting suspension is filtered (e.g., using a 0.22 µm syringe filter) or

centrifuged to separate the undissolved solid from the saturated solution.

Quantification: The concentration of the dissolved compound in the filtrate is determined

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.[11]

Analysis: The solubility is reported in units of mg/mL or µg/mL.

Stability-Indicating HPLC Method for Forced
Degradation Studies

Chromatographic Conditions: A reverse-phase HPLC method is developed and validated.

For Imatinib, a typical setup might involve a C18 column with a mobile phase consisting of

an acetonitrile and phosphate buffer gradient, with UV detection at an appropriate

wavelength (e.g., 270 nm).[11][12]

Sample Preparation for Stress Testing:

Acid/Base Hydrolysis: A stock solution of the drug is treated with an acid (e.g., 0.1 M HCl)

or a base (e.g., 0.1 M NaOH) and heated (e.g., at 80°C) for a set duration. Samples are

then neutralized before analysis.[5]

Oxidation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room

temperature.
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Thermal Degradation: The solid drug or a solution is exposed to elevated temperatures

(e.g., 80°C).

Photodegradation: A drug solution is exposed to UV or fluorescent light according to ICH

Q1B guidelines.

Analysis: Stressed samples are injected into the HPLC system. The method's specificity is

confirmed by its ability to resolve the peak of the intact drug from any peaks corresponding

to degradation products.[12][13] The percentage of remaining intact drug is calculated to

determine the degradation rate.
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Caption: General workflow for determining drug substance solubility and stability.

Signaling Pathway of RK-9123016
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Caption: Inhibition of SIRT2 by RK-9123016 promotes c-Myc degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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